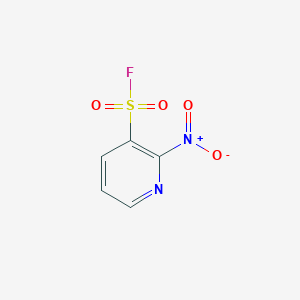![molecular formula C7H7ClF2N4 B2957171 3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride CAS No. 2490432-84-1](/img/structure/B2957171.png)
3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride” is a chemical compound with the CAS Number: 2490432-84-1 . It has a molecular weight of 220.61 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6F2N4.ClH/c8-6(9)7-12-11-5-2-1-4(10)3-13(5)7;/h1-3,6H,10H2;1H . This indicates the molecular structure of the compound. Further analysis would require more specific tools such as X-ray diffraction or NMR spectroscopy .Physical and Chemical Properties Analysis
This compound is a powder that is stored at 4 degrees Celsius . Its molecular weight is 220.61 . More specific physical and chemical properties would require laboratory analysis.科学的研究の応用
Synthesis and Chemical Properties
Facile One-Pot Synthesis of Novel Triazolo[4,3-a]Pyridine Derivatives : A study reported a series of novel substituted triazolo[4,3-a]pyridines synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine and hydrazine hydrate by multi-step reactions under microwave irradiation. These compounds exhibit weak antifungal activity, indicating potential applications in developing new antifungal agents (Yang et al., 2015).
Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines : Another study described a novel strategy for synthesizing biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides through direct metal-free oxidative N-N bond formation. This method features short reaction times and high yields, demonstrating an efficient pathway for producing these compounds (Zheng et al., 2014).
Biological and Pharmacological Activities
Anticancer Agents with Unique Mechanism of Tubulin Inhibition : A series of triazolopyrimidines were synthesized and described as anticancer agents. These compounds inhibit the binding of vincas to tubulin in a unique manner, promoting tubulin polymerization in vitro without binding competitively with paclitaxel. This suggests a potential application in developing novel anticancer therapies with mechanisms distinct from existing treatments (Zhang et al., 2007).
Antiproliferative Activity Against Cancer Cell Lines : A lead finding program synthesized new fluorinated derivatives and evaluated their antiproliferative activity against breast, colon, and lung cancer cell lines. The highest activity in the series was found for specific triazin-amine derivatives, indicating the potential for these compounds in cancer therapy development (Dolzhenko et al., 2008).
Advanced Materials and Chemical Synthesis
- Thermal Stability in Energetic Materials : Research into trifluoromethyl-containing energetic molecules, such as fused triazole-triazine compounds, highlighted their high thermal stability and insensitivity to mechanical stimulation. This makes them promising candidates for heat-resistant energetic materials, offering insights into the design of safer and more stable energetic compounds (Yan et al., 2021).
Safety and Hazards
The compound has been labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
作用機序
Target of Action
The compound belongs to the class of 1,2,4-triazoles , which are known to have various biological activities They can interact with different targets depending on their specific structure and substituents.
Mode of Action
The mode of action of 1,2,4-triazoles generally involves interactions with their targets through hydrogen bonding and other non-covalent interactions . The difluoromethyl group in this compound could potentially enhance its binding affinity to its targets.
Biochemical Pathways
Without specific information, it’s difficult to summarize the affected pathways of this compound. 1,2,4-triazoles are often involved in various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The pharmacokinetics of a compound involves its absorption, distribution, metabolism, and excretion (ADME). These properties are influenced by the compound’s chemical structure. For instance, the presence of the difluoromethyl group and the triazole ring might affect its solubility, permeability, and metabolic stability, thereby influencing its bioavailability .
Action Environment
The action of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the stability of this compound might be affected by its storage temperature .
特性
IUPAC Name |
3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N4.ClH/c8-6(9)7-12-11-5-2-1-4(10)3-13(5)7;/h1-3,6H,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKSASRJCZZERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1N)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
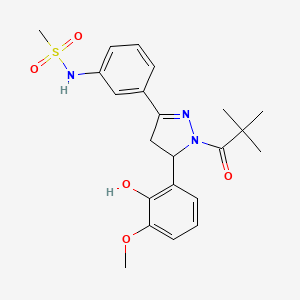
![2-Chloro-1-[(1S,5S)-1-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-2-azabicyclo[3.2.0]heptan-2-yl]propan-1-one](/img/structure/B2957091.png)
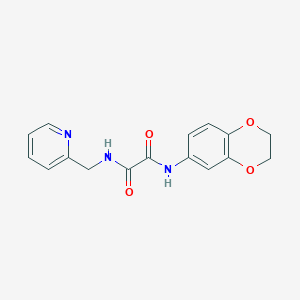
![N-[1-(2,4-Dichlorophenyl)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2957093.png)
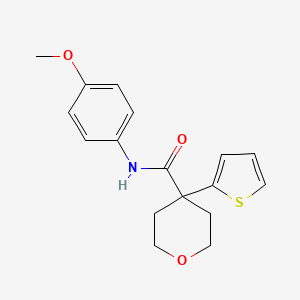
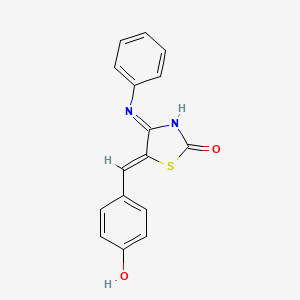
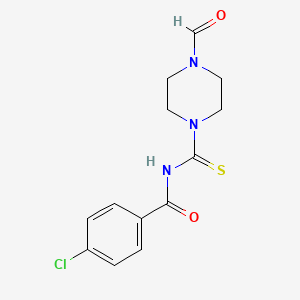
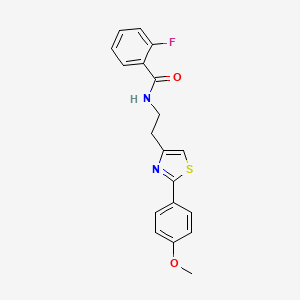

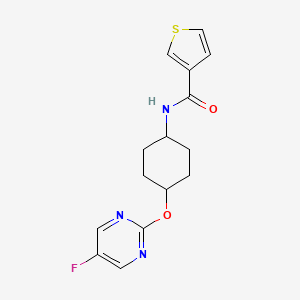
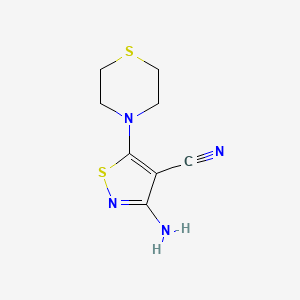
![3,4-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2957108.png)

